3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones. This compound is characterized by the presence of a benzotriazinone core, which is a fused heterocyclic system, and a piperazine ring substituted with a methylsulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized by the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzotriazinone core.
Methylsulfonylation: The final step involves the introduction of the methylsulfonyl group to the piperazine ring. This can be achieved by reacting the piperazine derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylsulfonyl chloride in the presence of triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
- 3-piperazinomethyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
Uniqueness
Compared to similar compounds, 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of both the benzotriazinone core and the methylsulfonyl-substituted piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C14H17N5O4S |
---|---|
Molecular Weight |
351.38 g/mol |
IUPAC Name |
3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H17N5O4S/c1-24(22,23)18-8-6-17(7-9-18)13(20)10-19-14(21)11-4-2-3-5-12(11)15-16-19/h2-5H,6-10H2,1H3 |
InChI Key |
KCNOFDGTVURQLC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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